molecular formula C4H7K B14489026 potassium;2-methanidylprop-1-ene CAS No. 64544-47-4

potassium;2-methanidylprop-1-ene

Cat. No.: B14489026
CAS No.: 64544-47-4
M. Wt: 94.20 g/mol
InChI Key: MPUPQIDXADIHFM-UHFFFAOYSA-N
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Description

Potassium;2-methanidylprop-1-ene is an organic compound with the molecular formula C4H7K It is a potassium salt of an alkene, characterized by the presence of a double bond between carbon atoms and a potassium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;2-methanidylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of 2-methanidylprop-1-ene with potassium hydroxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-methanidylprop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated compounds.

    Substitution: The potassium ion can be replaced by other cations through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other alkyl groups can be used in substitution reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted alkenes or alkanes.

Scientific Research Applications

Potassium;2-methanidylprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polymers and other advanced materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of potassium;2-methanidylprop-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. The potassium ion can also facilitate ionic interactions, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    But-1-ene: An alkene with a similar structure but without the potassium ion.

    Propene: A simpler alkene with one less carbon atom.

    Isobutene: An isomer with a different arrangement of carbon atoms.

Uniqueness

Potassium;2-methanidylprop-1-ene is unique due to the presence of the potassium ion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other alkenes may not be as effective.

Properties

CAS No.

64544-47-4

Molecular Formula

C4H7K

Molecular Weight

94.20 g/mol

IUPAC Name

potassium;2-methanidylprop-1-ene

InChI

InChI=1S/C4H7.K/c1-4(2)3;/h1-2H2,3H3;/q-1;+1

InChI Key

MPUPQIDXADIHFM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)[CH2-].[K+]

Origin of Product

United States

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